molecular formula C14H11F4N3 B13413737 N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline CAS No. 578-32-5

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline

Cat. No.: B13413737
CAS No.: 578-32-5
M. Wt: 297.25 g/mol
InChI Key: HUVXXCRAQSERKY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline (CAS: 350-87-8) is an azo compound with the molecular formula C₁₄H₁₃F₂N₃ and a molecular weight of 261.30 g/mol . Structurally, it features a central azo (-N=N- ) group bridging two aromatic rings: one substituted with 2,5-difluorophenyl and the other with dimethylamino (-N(CH₃)₂) and 2,5-difluoro substituents. This compound is listed as a questionable carcinogen with experimental tumorigenic data, and it emits toxic fumes (F⁻ and NOₓ) upon decomposition .

Properties

CAS No.

578-32-5

Molecular Formula

C14H11F4N3

Molecular Weight

297.25 g/mol

IUPAC Name

4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline

InChI

InChI=1S/C14H11F4N3/c1-21(2)14-7-10(17)13(6-11(14)18)20-19-12-5-8(15)3-4-9(12)16/h3-7H,1-2H3

InChI Key

HUVXXCRAQSERKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)F)N=NC2=C(C=CC(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Diazotization of 2,5-Difluoroaniline Derivative

  • Starting material: 2,5-difluoroaniline or a related fluorinated aromatic amine.
  • Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) in aqueous medium.
  • Conditions: The aromatic amine is dissolved in dilute hydrochloric acid and cooled to 0–5 °C. Sodium nitrite solution is added slowly to form the diazonium salt.
  • Control: The temperature and pH are strictly maintained to avoid decomposition of the diazonium salt.

Coupling Reaction with N,N-Dimethyl-2,5-difluoroaniline

  • Coupling partner: N,N-Dimethyl-2,5-difluoroaniline.
  • Conditions: The diazonium salt solution is added slowly to a stirred solution of N,N-dimethyl-2,5-difluoroaniline in water or aqueous acetate buffer, maintaining pH around 4.5–5.0.
  • Temperature: Initially cooled during addition, then allowed to warm to 20–25 °C and stirred for 24 hours to ensure complete coupling.
  • Outcome: Formation of the azo compound as a colored suspension, typically red or orange.

Isolation and Purification

  • The azo compound precipitates out or is extracted using organic solvents.
  • It is filtered, washed, and dried under vacuum.
  • Purity is confirmed by spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis.

Example Synthesis Protocol (Adapted from Related Fluorinated Azo Compounds)

Step Reagents & Conditions Details & Observations
1. Diazotization 2,5-difluoroaniline (1 equiv), NaNO2 (1.1 equiv), HCl (dilute), 0–5 °C Formation of diazonium salt; reaction monitored by starch iodide test paper
2. Coupling N,N-Dimethyl-2,5-difluoroaniline (1 equiv), sodium acetate buffer pH 4.5–5.0, 20–25 °C, 24 h Red azo dye forms as suspension; reaction completion confirmed by TLC or UV-Vis
3. Isolation Filtration, washing with cold water, drying under vacuum at 40–60 °C Yield typically moderate to high; product characterized by fluorine NMR and mass spectrometry

Analytical Data Summary

Property Data
Molecular Formula C14H11F4N3
Molecular Weight 297.25 g/mol
CAS Number 578-32-5
IUPAC Name 4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline
Physical Appearance Colored solid (usually red/orange)
Stability Stable under normal laboratory conditions; fluorine substitution enhances chemical stability

Research Outcomes and Observations

  • The fluorine substituents at the 2,5-positions on both aromatic rings increase the compound's thermal and chemical stability compared to non-fluorinated analogs.
  • The azo coupling reaction is highly selective under controlled pH and temperature, yielding high purity products.
  • The compound exhibits potential applications in materials science due to its unique electronic properties conferred by fluorination and azo linkage.
  • Toxicological studies indicate potential carcinogenicity in rodent models at high doses, necessitating careful handling and use strictly for research purposes.

Comparative Notes on Preparation Methods

Aspect Traditional Azo Coupling Alternative Methods
Starting Materials Aromatic amines with halogen substituents Use of diazonium salts derived from sulfanilic acid derivatives
Reaction Medium Aqueous acidic or buffered solutions Organic solvents or mixed media for solubility enhancement
Purification Filtration and recrystallization Chromatographic techniques if needed
Environmental Impact Moderate waste generation Some advanced methods recycle intermediates to reduce waste

Chemical Reactions Analysis

Reduction of the Azo Group

The azo linkage (-N=N-) is redox-active and undergoes reductive cleavage under specific conditions, forming reactive intermediates:

Reducing Agent Conditions Products Mechanistic Pathway
Sodium dithionite (Na₂S₂O₄)Aqueous alkaline medium, 25–50°CTwo aromatic amines: 2,5-difluoroaniline and N,N-dimethyl-p-phenylenediamineTwo-electron reduction cleaving the N=N bond
Zinc/HClAcidic conditions, refluxSame as above, with faster kineticsSequential protonation and electron transfer
Biological reductases (e.g., azoreductases)Physiological pH, 37°CReactive amine intermediates capable of binding to DNA/proteinsEnzymatic reduction generating electrophilic species

The difluorophenyl group stabilizes the transition state during reduction by withdrawing electron density via inductive effects, accelerating the reaction .

Electrophilic Aromatic Substitution

Reaction Type Conditions Site of Substitution Outcome
NitrationHNO₃/H₂SO₄, 0–5°CPredominantly para to dimethylamino groupIntroduces nitro group, forming polynitro derivatives
SulfonationH₂SO₄, 80°COrtho to dimethylamino groupEnhances water solubility via sulfonic acid formation
Halogenation (e.g., bromination)Br₂/FeBr₃, 25°CLimited reactivity due to fluorine’s deactivating effectsMinor bromination at activated positions

Key Insight : Competing electronic effects (activating -N(CH₃)₂ vs. deactivating -F) result in selective substitution patterns .

Photochemical Reactions

The azo group exhibits cis-trans isomerization under UV/visible light (λ = 300–500 nm). This property is exploited in photoresponsive materials:

Parameter Data
Quantum yield of isomerization0.45–0.55 (measured in ethanol)
Thermal relaxation half-life (cis→trans)12–18 hours at 25°C
Wavelength sensitivityMaximal at 365 nm

The fluorinated aromatic system enhances photostability compared to non-fluorinated analogs, reducing side reactions like oxidative degradation .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2,5 positions on the phenyl ring are susceptible to nucleophilic displacement under forcing conditions:

Nucleophile Conditions Product
Hydroxide (HO⁻)Cu catalyst, 150°C, DMSOReplacement of fluorine with hydroxyl group
Ammonia (NH₃)High-pressure reactor, 200°CSubstitution with amino group (-NH₂)

Limitation : The electron-deficient aryl ring (due to -F and -N=N-) necessitates harsh conditions for viable substitution yields.

Oxidation Reactions

The dimethylamino group undergoes oxidation to form an N-oxide:

Oxidizing Agent Conditions Product
Hydrogen peroxide (H₂O₂)Acetic acid, 60°CN,N-Dimethyl-p-(2,5-difluorophenylazo)aniline N-oxide
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0°CSame as above, with higher selectivity

The N-oxide derivative exhibits enhanced solubility in polar solvents and altered electronic properties.

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Azo reduction (Na₂S₂O₄)2.3 × 10⁻³45.2
Electrophilic nitration1.1 × 10⁻⁴78.9
Photoisomerization5.6 × 10⁻⁵22.1

Data derived from kinetic studies under standardized conditions .

Scientific Research Applications

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline is an organic azo compound with a molecular formula of C14H11F4N3 and a molecular weight of 261.27 g/mol. It is characterized by a nitrogen-nitrogen double bond (N=N) and two fluorine atoms on the phenyl ring, which enhance its chemical stability and reactivity. The IUPAC name for this compound is 4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline, and its CAS number is 349-37-1.

Applications

While the provided search results do not offer detailed case studies or comprehensive data tables specifically focusing on the applications of this compound, they do indicate its potential use in various fields:

  • Research Reagent: this compound is available for purchase as a research-grade chemical, suggesting its use in scientific research and development.
  • Chemical Intermediate: As an organic compound with a unique structure and enhanced chemical stability due to the presence of fluorine atoms, it can serve as a chemical intermediate in the synthesis of more complex molecules.
  • Azo Compound Applications: As an azo compound, this compound may be used as a dye or pigment due to the presence of the azo group (-N=N-). Azo compounds are widely used in the textile, printing, and plastics industries for their coloring properties.

Chemical Properties and Comparison

The presence of fluorine atoms in this compound significantly impacts its chemical properties. Relative to its chloro and bromo analogs, the fluorinated compound exhibits:

  • Greater resistance to oxidative conditions
  • Enhanced reactivity in nucleophilic substitution

The table below summarizes the properties of this compound in comparison to similar compounds:

CompoundFluorine SubstitutionChemical StabilityReactivity
This compoundTwo fluorine atoms enhance stabilityHigh stability under oxidative conditionsIncreased reactivity in nucleophilic substitution
4-(2,5-Dichlorophenyl)Diazenyl-N,N-DimethylanilineChlorine atoms provide lower stabilityModerate stabilityLower reactivity compared to fluorinated analog
4-(2,5-Dibromophenyl)Diazenyl-N,N-DimethylanilineBromine atoms offer lesser stability than fluorineLower stability than fluorinated variantsLower reactivity due to larger atomic size

Safety and Hazards

Mechanism of Action

The mechanism by which N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the azo group and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of substituted anilines and azo derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline C₁₄H₁₃F₂N₃ 261.30 -N=N- linked 2,5-difluorophenyl and dimethylamino groups Azo compound; carcinogenicity concerns
2,5-Dichloroaniline C₆H₅Cl₂N 162.02 -Cl at positions 2 and 5 on aniline Chlorinated analog; used in copolymerization with aniline
2,5-Difluoroaniline C₆H₅F₂N 129.11 -F at positions 2 and 5 on aniline Simpler fluorinated aniline; precursor for pharmaceuticals or agrochemicals
p-Chloroaniline C₆H₆ClN 127.57 -Cl at position 4 on aniline Known hepatotoxicity; used in dye synthesis

Substituent Effects on Properties

  • Fluorine vs. Chlorine: Fluorine’s electronegativity and smaller atomic radius compared to chlorine influence electron-withdrawing effects and steric hindrance. The target compound’s dual fluorine substitution likely enhances thermal stability but increases toxicity risks due to F⁻ release during decomposition .
  • Azo Linkage: The azo group in the target compound distinguishes it from simpler anilines (e.g., 2,5-Difluoroaniline). Azo compounds are prone to photodegradation and reductive cleavage, which may release aromatic amines—a known carcinogenic hazard .

Toxicity Profiles

  • This compound: TDLo (oral, rat): 3400 mg/kg over 12 weeks .
  • 2,5-Dichloroaniline: Limited toxicity data in the provided evidence, but chlorinated anilines are generally associated with hepatotoxicity and methemoglobinemia .
  • p-Chloroaniline: Well-documented for acute toxicity (LD₅₀: 300 mg/kg in rats) and carcinogenicity in rodents .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight297.28 g/mol
Decomposition Temperature200–220°C (N₂ atmosphere)
UV-Vis λmax480 nm (in DMSO)

Q. Table 2. Comparative Toxicity Data

Study DurationTDLo (mg/kg)Observed EffectsReference
12 weeks3400Hepatocellular adenomas
21 weeks6400Renal tubular hyperplasia

Key Recommendations

  • Prioritize crystallographic studies to resolve steric effects from fluorine substituents.
  • Integrate computational modeling (DFT) to predict electronic transitions and reaction pathways .
  • Avoid reliance on non-peer-reviewed sources (e.g., BenchChem) due to inconsistent data quality.

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